molecular formula C14H20O B14066116 1-(3-Cyclohexylphenyl)ethan-1-ol CAS No. 27163-67-3

1-(3-Cyclohexylphenyl)ethan-1-ol

Katalognummer: B14066116
CAS-Nummer: 27163-67-3
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: OUYJVTLFRSKCPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclohexylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol It features a cyclohexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Cyclohexylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Cyclohexylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction typically proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Cyclohexylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-Cyclohexylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can yield cyclohexylbenzene.

    Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in ether.

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclohexylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Cyclohexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    Cyclohexylmethanol: Similar in structure but lacks the phenyl ring.

    Phenylethanol: Contains a phenyl ring but lacks the cyclohexyl group.

    Cyclohexylphenol: Contains both cyclohexyl and phenyl groups but lacks the ethan-1-ol moiety.

Uniqueness: 1-(3-Cyclohexylphenyl)ethan-1-ol is unique due to the presence of both cyclohexyl and phenyl groups attached to an ethan-1-ol moiety. This combination imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

27163-67-3

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

1-(3-cyclohexylphenyl)ethanol

InChI

InChI=1S/C14H20O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h5,8-12,15H,2-4,6-7H2,1H3

InChI-Schlüssel

OUYJVTLFRSKCPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC(=C1)C2CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.